molecular formula C17H22N6O B12911289 4-Amino-6-((1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium hydroxide CAS No. 93919-18-7

4-Amino-6-((1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium hydroxide

Cat. No.: B12911289
CAS No.: 93919-18-7
M. Wt: 326.4 g/mol
InChI Key: MQKRJIRENZXLLW-UHFFFAOYSA-N
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Description

4-Amino-6-((1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium hydroxide is a complex organic compound with the molecular formula C17H21N6O. This compound is known for its unique structure, which combines a quinolinium core with a pyrimidinyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-((1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium hydroxide typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethyl sulfate, ammonia, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-((1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium hydroxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, strong nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium derivatives, while substitution reactions can produce various substituted quinolinium compounds.

Scientific Research Applications

4-Amino-6-((1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium hydroxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-6-((1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium hydroxide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Quinolinium derivatives: Compounds with similar quinolinium cores but different substituents.

    Pyrimidinyl compounds: Molecules containing the pyrimidinyl group with varying functional groups.

Uniqueness

The uniqueness of 4-Amino-6-((1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium hydroxide lies in its combined structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a subject of ongoing research.

Properties

CAS No.

93919-18-7

Molecular Formula

C17H22N6O

Molecular Weight

326.4 g/mol

IUPAC Name

6-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-1,2-dimethylquinolin-1-ium-4-amine;hydroxide

InChI

InChI=1S/C17H20N6.H2O/c1-10-7-14(18)13-9-12(5-6-15(13)22(10)3)20-16-8-11(2)23(4)17(19)21-16;/h5-9,18H,1-4H3,(H2,19,20,21);1H2

InChI Key

MQKRJIRENZXLLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC3=C(C=C([N+](=C3C=C2)C)C)N)N=C(N1C)N.[OH-]

Origin of Product

United States

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